molecular formula C₁₀H₁₆ClN₅ B1147065 1-Benzyl-1-methylbiguanide Hydrochloride CAS No. 2123-07-1

1-Benzyl-1-methylbiguanide Hydrochloride

Cat. No.: B1147065
CAS No.: 2123-07-1
M. Wt: 241.72
InChI Key:
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Description

1-Benzyl-1-methylbiguanide Hydrochloride is a chemical compound with the molecular formula C10H16ClN5 and a molecular weight of 241.72 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-Benzyl-1-methylbiguanide Hydrochloride typically involves the reaction of benzylamine with methylbiguanide under specific conditions. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

1-Benzyl-1-methylbiguanide Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-1-methylbiguanide Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-1-methylbiguanide Hydrochloride involves its interaction with specific molecular targets. In antiviral research, it is believed to inhibit viral replication by interfering with viral enzymes and proteins. The compound may also affect cellular pathways involved in viral entry and replication .

Comparison with Similar Compounds

1-Benzyl-1-methylbiguanide Hydrochloride can be compared with other biguanide compounds such as:

The uniqueness of this compound lies in its specific antiviral and antiretroviral research applications, which are not commonly associated with other biguanide compounds .

Properties

IUPAC Name

1-benzyl-3-(diaminomethylidene)-1-methylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5.ClH/c1-15(10(13)14-9(11)12)7-8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H5,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGYBCQULDGYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943647
Record name N-Benzyl-N-methyltriimidodicarbonic diamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2123-07-1
Record name N-Benzyl-N-methyltriimidodicarbonic diamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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